Celgosivir Celgosivir Celgosivir is a 6-0-butanoyl ester derivative of castanospermine, a compound derived from the Australian chestnut with activity against hepatitis C virus. Celgosivir rapidly converts to castanospermine in the body, where it is a potent inhibitor of alpha-glucosidase I, a host enzyme required for viral assembly, release, and infectivity.
Brand Name: Vulcanchem
CAS No.: 121104-96-9
VCID: VC0523141
InChI: InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1
SMILES: CCCC(=O)OC1CN2CCC(C2C(C1O)O)O
Molecular Formula: C12H21NO5
Molecular Weight: 259.3 g/mol

Celgosivir

CAS No.: 121104-96-9

Inhibitors

VCID: VC0523141

Molecular Formula: C12H21NO5

Molecular Weight: 259.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Celgosivir - 121104-96-9

CAS No. 121104-96-9
Product Name Celgosivir
Molecular Formula C12H21NO5
Molecular Weight 259.3 g/mol
IUPAC Name [(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate
Standard InChI InChI=1S/C12H21NO5/c1-2-3-9(15)18-8-6-13-5-4-7(14)10(13)12(17)11(8)16/h7-8,10-12,14,16-17H,2-6H2,1H3/t7-,8-,10+,11+,12+/m0/s1
Standard InChIKey HTJGLYIJVSDQAE-PPJKGSGRSA-N
Isomeric SMILES CCCC(=O)O[C@H]1CN2CC[C@@H]([C@@H]2[C@H]([C@@H]1O)O)O
SMILES CCCC(=O)OC1CN2CCC(C2C(C1O)O)O
Canonical SMILES CCCC(=O)OC1CN2CCC(C2C(C1O)O)O
Appearance Solid powder
Description Celgosivir is a 6-0-butanoyl ester derivative of castanospermine, a compound derived from the Australian chestnut with activity against hepatitis C virus. Celgosivir rapidly converts to castanospermine in the body, where it is a potent inhibitor of alpha-glucosidase I, a host enzyme required for viral assembly, release, and infectivity.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 6-O-butanoylcastanospermine
BuCast
celgosivir
MBI 3253
MBI-3253
MBI3253
MDL 28,574
MDL 28574
MDL-28574
MX 3253
MX-3253
MX3253
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5: Watanabe S, Chan KW, Dow G, Ooi EE, Low JG, Vasudevan SG. Optimizing celgosivir therapy in mouse models of dengue virus infection of serotypes 1 and 2: The search for a window for potential therapeutic efficacy. Antiviral Res. 2016 Mar;127:10-9. doi: 10.1016/j.antiviral.2015.12.008. PubMed PMID: 26794905.
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8: Sayce AC, Alonzi DS, Killingbeck SS, Tyrrell BE, Hill ML, Caputo AT, Iwaki R, Kinami K, Ide D, Kiappes JL, Beatty PR, Kato A, Harris E, Dwek RA, Miller JL, Zitzmann N. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases--Not Glycolipid Processing Enzymes. PLoS Negl Trop Dis. 2016 Mar 14;10(3):e0004524. doi: 10.1371/journal.pntd.0004524. PubMed PMID: 26974655; PubMed Central PMCID: PMC4790851.
9: Beesetti H, Khanna N, Swaminathan S. Investigational drugs in early development for treating dengue infection. Expert Opin Investig Drugs. 2016 Sep;25(9):1059-69. doi: 10.1080/13543784.2016.1201063. PubMed PMID: 27322111.
10: Halstead SB. Stumbles on the path to dengue control. Lancet Infect Dis. 2014 Aug;14(8):661-2. doi: 10.1016/S1473-3099(14)70770-4. PubMed PMID: 24877998.
11: Kaptein SJ, Neyts J. Towards antiviral therapies for treating dengue virus infections. Curr Opin Pharmacol. 2016 Oct;30:1-7. doi: 10.1016/j.coph.2016.06.002. Review. PubMed PMID: 27367615.
12: Dowall SD, Bewley K, Watson RJ, Vasan SS, Ghosh C, Konai MM, Gausdal G, Lorens JB, Long J, Barclay W, Garcia-Dorival I, Hiscox J, Bosworth A, Taylor I, Easterbrook L, Pitman J, Summers S, Chan-Pensley J, Funnell S, Vipond J, Charlton S, Haldar J, Hewson R, Carroll MW. Antiviral Screening of Multiple Compounds against Ebola Virus. Viruses. 2016 Oct 27;8(11). pii: E277. PubMed PMID: 27801778; PubMed Central PMCID: PMC5127007.
13: Norton PA, Menne S, Sinnathamby G, Betesh L, Cote PJ, Philip R, Mehta AS, Tennant BC, Block TM. Glucosidase inhibition enhances presentation of de-N-glycosylated hepatitis B virus epitopes by major histocompatibility complex class I in vitro and in woodchucks. Hepatology. 2010 Oct;52(4):1242-50. doi: 10.1002/hep.23806. PubMed PMID: 20658465; PubMed Central PMCID: PMC2947625.
14: Lim SP, Wang QY, Noble CG, Chen YL, Dong H, Zou B, Yokokawa F, Nilar S, Smith P, Beer D, Lescar J, Shi PY. Ten years of dengue drug discovery: progress and prospects. Antiviral Res. 2013 Nov;100(2):500-19. doi: 10.1016/j.antiviral.2013.09.013. Review. PubMed PMID: 24076358.
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PubChem Compound 60734
Last Modified Nov 11 2021
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